molecular formula C10H6I2 B175167 1,8-Diiodonaphthalene CAS No. 1730-04-7

1,8-Diiodonaphthalene

Cat. No. B175167
CAS RN: 1730-04-7
M. Wt: 379.96 g/mol
InChI Key: FURHMGVKKGEGMZ-UHFFFAOYSA-N
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Description

1,8-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is used as a starting material to synthesize naphthopyran derivatives and is an intermediate in the total synthesis of palmarumycin CP17 analogs .


Synthesis Analysis

The synthesis of 1,8-Diiodonaphthalene involves several methods. One approach includes Suzuki-Miyaura coupling reactions starting from 1,8-dibromo naphthalene with suitable 1-naphthylboronic acids . Another method involves a model cross-coupling reaction between 1,8-diiodonaphthalene and an organogold derivative of a nitronyl nitroxide .


Molecular Structure Analysis

The molecular structure of 1,8-Diiodonaphthalene is characterized by two iodine atoms attached to a naphthalene backbone . The spatial proximity of the heavy iodine atom and the paramagnetic moiety results in a strong distortion of the nitroxide geometry .


Chemical Reactions Analysis

1,8-Diiodonaphthalene undergoes various chemical reactions. For instance, it reacts with the enolate ions from pinacolone and acetone, and with p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions in DMSO or liquid ammonia . It also participates in palladium-catalyzed bicyclization with tertiary propynols to form phenalenones .


Physical And Chemical Properties Analysis

1,8-Diiodonaphthalene has a molecular weight of 379.96 g/mol . It has a density of 2.3±0.1 g/cm3, a boiling point of 384.2±15.0 °C at 760 mmHg, and a flash point of 204.3±15.9 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Conversion to Multimetallic Complexes : 1,8-Diiodonaphthalene can be converted through successive coupling to cyclopentadienylcopper dimethyl sulfide, followed by complexation with iron and manganese tricarbonyl to create trimetallic complexes (Gronbeck, Matchett, & Rosenblum, 1990).

  • Formation of Stacked Nickelocenes : This compound can be substituted with cyclopentadienyl nucleophiles to produce stacked nickelocenes with distinct magnetic properties and electronic interactions (Tritica et al., 2010).

  • Synthesis of Diarylnaphthalenes : 1,8-Diiodonaphthalene can be used in a Grignard cross-coupling process to synthesize diarylnaphthalenes, exhibiting closely held parallel aromatic rings and distinct conformational properties (Ibuki et al., 1982).

  • Creation of Phenalenone Derivatives : It can undergo a one-pot domino reaction with tertiary propynols, involving Pd-catalyzed Sonogoshira coupling, to create phenalenone derivatives useful as fluorescent chemosensors for fluoride ions (Chen et al., 2011).

Structural and Physical Properties

  • Study of Molecular Distortions : The structure of 1,8-diiodonaphthalene and similar compounds has been analyzed to understand the distortion caused by the presence of iodine atoms, leading to insights into molecular interactions and stability (Bock, Sievert, & Havlas, 1998).

  • Investigation of Rotational Isomers : This compound has been used to prepare stable cis and trans rotational isomers, contributing to the understanding of molecular dynamics and interconversion processes in organic chemistry (Ibuki et al., 1981).

Applications in Organic Electronics and Materials Science

  • Synthesis of Polycyclic Aromatic Heterocyclic Compounds : It can be used for the synthesis of polycyclic aromatic heterocyclic compounds, which are of interest in materials science and organic electronics (Eckert & Ipaktschi, 1998).

  • Creation of Organic Oxidants : Naphthalene-1,8-diylbis(diphenylmethylium) derived from 1,8-diiodonaphthalene serves as an effective organic two-electron oxidant, highlighting its potential application in organic synthesis and electronic materials (Saitoh, Yoshida, & Ichikawa, 2006).

Safety And Hazards

While specific safety and hazards data for 1,8-Diiodonaphthalene is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

1,8-diiodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURHMGVKKGEGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348241
Record name 1,8-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diiodonaphthalene

CAS RN

1730-04-7
Record name 1,8-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diiodonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
G Dyker - The Journal of Organic Chemistry, 1993 - ACS Publications
Transition metalcatalyzed processes have been proven to be extremely useful for the synthesis of annulated ring systems. 2 Nevertheless their applicationto the synthesis of polycyclic …
Number of citations: 113 pubs.acs.org
RK Norris, JA McMahon - Arkivoc, 2003 - arkat-usa.org
The reactions of 1, 8-diiodonaphthalene with the enolate ions from pinacolone and acetone, and with p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions in DMSO or liquid …
Number of citations: 5 www.arkat-usa.org
EA Filatova, AV Gulevskaya, AF Pozharskii… - Tetrahedron, 2018 - Elsevier
The Sonogashira coupling of 2-ethynyl, 4-ethynyl and 2,7-diethynyl derivatives of 1,8-bis(dimethylamino)naphthalene (proton sponge) with 1-iodo- and 1,8-diiodonaphthalenes has …
Number of citations: 4 www.sciencedirect.com
JS Kiely, LL Nelson, P Boudjouk - The Journal of Organic …, 1977 - ACS Publications
1, 8-Dihalonaphthalenes, especially those containing bromine and/or iodine, are important intermediates for the preparation of naphthalene-based heterocycles and other naphthalene …
Number of citations: 17 pubs.acs.org
BM Foxman, DA Gronbeck, N Khruschova… - The Journal of …, 1993 - ACS Publications
The reaction of cyclopentadienylcopper dimethyl sulfide with 1, 8-diiodonaphthalene provides a method for coupling cyclopentadienyl groups to the naphthalene nucleus. The product …
Number of citations: 22 pubs.acs.org
W Wang, SV D'Andrea, JP Freeman… - The Journal of …, 1991 - ACS Publications
In connection with other investigations, we had need of 1.5-difunctionalized naphthalene derivatives such as car-boxylic acids 4 and 6a. Because these compounds and derivatives …
Number of citations: 7 pubs.acs.org
R Schroeck, K Angermaier, A Sladek… - …, 1994 - ACS Publications
For the preparation of the title compound, 1, 8-diiodonaphthalene was treated with p-anisylchlo-rosilane and magnesium to give l, 8-bis (p-anisylsilyl)-naphthalene (1). The reaction of …
Number of citations: 39 pubs.acs.org
E Ibuki, S Ozasa, Y Fujioka, H Mizutani - Bulletin of the Chemical …, 1982 - journal.csj.jp
Six new 1,8-diarylnaphthalenes, each having closely held parallel aromatic rings, were synthesized by a Kharash-type Grignard cross-coupling of arylmagnesium iodide and 1,8-…
Number of citations: 37 www.journal.csj.jp
RL Clough, P Mison, JD Roberts - The Journal of Organic …, 1976 - ACS Publications
A facile route to the 1, 8-diary Inaphthalene derivatives is described. The parent compound, 1, 8-diphenylnaph-thalene, can be prepared in two steps with 35% overall yield from the …
Number of citations: 68 pubs.acs.org
EV Tretyakov, KA Lomanovich… - European Journal of …, 2021 - Wiley Online Library
While developing methods for obtaining high‐spin graphene nanostructures, we carried out a model cross‐coupling reaction between 1,8‐diiodonaphthalene and an organogold …

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